5-(Trimethylsilyl)-1,3-cyclopentadiene
Overview
Description
5-(Trimethylsilyl)-1,3-cyclopentadiene is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a cyclopentadiene ring. This compound is notable for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
Mechanism of Action
Cyclopentadienyltrimethylsilane, also known as 5-(Trimethylsilyl)-1,3-cyclopentadiene or 5-Trimethylsilylcyclopentadiene, is an organosilicon compound that has been used in the synthesis of some metal cyclopentadienyl complexes . This article aims to provide a comprehensive overview of its mechanism of action.
Target of Action
It is primarily used as a chemical intermediate in research and industrial applications .
Mode of Action
It is known to undergo rapid sigmatropic rearrangement due to its structure . This property makes it useful in the synthesis of metal cyclopentadienyl complexes .
Biochemical Pathways
It is known that organosilicon compounds can interact with various biochemical pathways, depending on their structure and the specific functional groups they contain .
Result of Action
As a chemical intermediate, its primary role is in the synthesis of other compounds, particularly metal cyclopentadienyl complexes .
Action Environment
The action, efficacy, and stability of Cyclopentadienyltrimethylsilane can be influenced by various environmental factors. For instance, the safety data sheet for Cyclopentadienyltrimethylsilane recommends avoiding discharge into the environment and preventing the chemical from entering drains . It also suggests that suitable protective equipment should be worn when handling this compound .
Biochemical Analysis
Biochemical Properties
5-(Trimethylsilyl)-1,3-cyclopentadiene plays a significant role in biochemical reactions, particularly in the field of organic synthesis. The trimethylsilyl group is known for its chemical inertness and large molecular volume, which can influence the reactivity and stability of the compound in biochemical environments . This compound interacts with various enzymes and proteins, often serving as a substrate or inhibitor in enzymatic reactions. For instance, it can interact with cytochrome P450 enzymes, affecting their catalytic activity and altering the metabolism of other substrates . Additionally, this compound can form complexes with metal ions, which can further modulate its biochemical properties and interactions.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways by interacting with key signaling molecules and receptors. For example, it has been shown to modulate the activity of G-protein coupled receptors (GPCRs), leading to changes in downstream signaling cascades . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell . Its impact on cellular metabolism includes changes in the flux of metabolic pathways and the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the trimethylsilyl group to specific biomolecules, which can either inhibit or activate their function . For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and catalytic activity . Additionally, this compound can induce changes in gene expression by interacting with DNA-binding proteins and transcription factors, leading to alterations in the expression of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical studies. Over time, the compound can undergo hydrolysis, leading to the loss of the trimethylsilyl group and the formation of cyclopentadiene . This degradation can affect the compound’s activity and its long-term effects on cellular function. In vitro and in vivo studies have shown that the temporal effects of this compound include changes in cellular metabolism and gene expression over extended periods of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzymatic activity and cellular signaling pathways without causing significant toxicity . At high doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and apoptosis . These adverse effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic transformations can affect the compound’s activity and its impact on cellular processes. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects . These localization patterns can affect the compound’s activity and its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trimethylsilyl)-1,3-cyclopentadiene typically involves the reaction of cyclopentadiene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
Cyclopentadiene+Trimethylsilyl chlorideBasethis compound
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and maximizing product purity.
Chemical Reactions Analysis
Types of Reactions: 5-(Trimethylsilyl)-1,3-cyclopentadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can yield cyclopentadiene derivatives with altered electronic properties.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or iodine, often in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted cyclopentadiene derivatives, which can be further utilized in organic synthesis or as intermediates in the production of pharmaceuticals and agrochemicals.
Scientific Research Applications
5-(Trimethylsilyl)-1,3-cyclopentadiene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Comparison with Similar Compounds
Cyclopentadiene: Lacks the trimethylsilyl group, making it less stable and more reactive.
1,3-Cyclopentadiene: Similar structure but without the trimethylsilyl group, leading to different reactivity and applications.
Trimethylsilylacetylene: Contains a trimethylsilyl group but differs in the alkyne functionality.
Uniqueness: 5-(Trimethylsilyl)-1,3-cyclopentadiene is unique due to the presence of the trimethylsilyl group, which imparts increased stability and allows for selective reactions that are not possible with unsubstituted cyclopentadiene. This makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
cyclopenta-2,4-dien-1-yl(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Si/c1-9(2,3)8-6-4-5-7-8/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFHCJPMKUTMMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1C=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50947996 | |
Record name | 5-(Trimethylsilyl)-1,3-cyclopentadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50947996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3559-74-8, 25134-15-0 | |
Record name | 5-(Trimethylsilyl)-1,3-cyclopentadiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3559-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Cyclopentadien-1-yltrimethylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003559748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Cyclopentadiene, (trimethylsilyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025134150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3559-74-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176274 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(Trimethylsilyl)-1,3-cyclopentadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50947996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-trimethylsilylcyclopentadiene in Diels-Alder reactions?
A1: 5-trimethylsilylcyclopentadiene acts as a reactive diene in Diels-Alder reactions, readily reacting with dienophiles like maleic anhydride and N-methylmaleimide. Interestingly, structural studies on these cycloadducts using X-ray crystallography have revealed early signs of the retro-Diels-Alder reaction pathway. This is indicated by the lengthening of specific C-C bonds within the adduct structure, suggesting their susceptibility to cleavage during the reverse reaction. []
Q2: How does the trimethylsilyl group influence the reactivity of cyclopentadiene?
A2: The trimethylsilyl group in 5-trimethylsilylcyclopentadiene exerts both steric and electronic effects. Sterically, it can influence the approach of reactants, impacting the stereoselectivity of reactions. Electronically, the silicon atom can stabilize the cyclopentadienyl anion formed upon deprotonation, making it more reactive towards electrophiles. This property makes 5-trimethylsilylcyclopentadiene a valuable precursor for synthesizing various substituted cyclopentadienyl derivatives. []
Q3: Can you provide an example of 5-trimethylsilylcyclopentadiene's application in asymmetric synthesis?
A3: Researchers have successfully utilized 5-trimethylsilylcyclopentadiene to synthesize enantiopure norbornane ligands possessing both (2S,3S)-bis[(diphenylphosphino)methyl] and 7-syn-oxygen functional groups. This synthesis involves a diastereoselective Diels-Alder reaction with di-(1R)-menthyl fumarate followed by a stereospecific frame rearrangement. These ligands demonstrate promising applications in rhodium-catalyzed asymmetric hydrogenation reactions. [, ]
Q4: Are there any studies on the dynamic behavior of 5-trimethylsilylcyclopentadiene derivatives?
A4: Yes, studies on monocyclopentadienylstibines, synthesized using 5-trimethylsilylcyclopentadiene, have revealed their dynamic behavior in solution. 1H NMR spectroscopy provided evidence for sigmatropic rearrangements of the dimethyl- and dichloroantimony groups attached to the cyclopentadienyl ring. This fluxional behavior results in molecules with constantly shifting structures. []
Q5: Beyond organic synthesis, are there other research areas where 5-trimethylsilylcyclopentadiene plays a role?
A5: 5-trimethylsilylcyclopentadiene serves as a crucial starting material in synthesizing organometallic compounds, particularly metallocenes. For instance, it acts as a precursor for creating dysprosium metallocene single-molecule magnets (SMMs). These SMMs, bridged by various groups like methyl and halogens, are being investigated for their unique magnetic properties. []
Q6: What are the safety precautions for handling 5-trimethylsilylcyclopentadiene?
A6: 5-Trimethylsilylcyclopentadiene is moisture-sensitive and should be handled in a well-ventilated fume hood. It's crucial to store it under an inert atmosphere at -20°C to maintain its purity and prevent degradation. []
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